molecular formula C24H17FN2O5 B5348212 methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate

methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No.: B5348212
M. Wt: 432.4 g/mol
InChI Key: ZVFGEYDMNBGGNG-XUTLUUPISA-N
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Description

Methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with a unique structure that includes a fluorobenzoyl group, a hydroxy group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrol Ring: The initial step involves the formation of the pyrrol ring through a cyclization reaction.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction.

    Hydroxylation: The hydroxyl group is added through a hydroxylation reaction using appropriate reagents.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group will yield a ketone, while reduction of the carbonyl groups will yield alcohols.

Scientific Research Applications

Methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzoate
  • Methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-isobutoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Uniqueness

Methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoyl group, hydroxyl group, and pyridinyl group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[(3E)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxo-1-pyridin-2-ylpyrrolidin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O5/c1-32-24(31)16-7-5-14(6-8-16)20-19(21(28)15-9-11-17(25)12-10-15)22(29)23(30)27(20)18-4-2-3-13-26-18/h2-13,20,28H,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFGEYDMNBGGNG-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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